

Application Notes and Protocols: Vut-MK142 in C2C12 Cell Differentiation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vut-MK142**

Cat. No.: **B611789**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vut-MK142 has been identified as a small molecule with cardiomyogenic-inducing properties. [1] While tested on the C2C12 myoblast cell line, its effects appear to steer differentiation towards a cardiac rather than a skeletal muscle lineage. C2C12 cells, a subclone of a mouse myoblast cell line, are a well-established in vitro model for studying skeletal muscle development (myogenesis), as they readily differentiate and fuse to form contractile myotubes. [2] This document provides an overview of the reported effects of **Vut-MK142** on C2C12 cells and presents standard protocols for C2C12 myoblast differentiation for researchers interested in studying the effects of compounds on myogenesis.

Vut-MK142 and its Effects on C2C12 Cells

Vut-MK142 was developed as a cardiomyogenic compound. In a study aimed at identifying new synthetic molecules with such properties, **Vut-MK142** was found to be a promising candidate.[1] When tested on C2C12 skeletal myoblasts, treatment with **Vut-MK142** resulted in a significant up-regulation of the cardiac marker Atrial Natriuretic Factor (ANF).[1] This suggests that **Vut-MK142** promotes the differentiation of these myoblasts towards a cardiomyocyte-like phenotype rather than skeletal myotubes.[1]

Currently, there is a lack of published data on the application of **Vut-MK142** for inducing or enhancing skeletal myoblast differentiation of C2C12 cells into myotubes. The available

evidence points towards its role as a cardiomyogenic agent.

Quantitative Data

No quantitative data is available from the search results regarding the specific effects of **Vut-MK142** on skeletal myogenic markers in C2C12 cells. The primary reported finding is the qualitative upregulation of the cardiac marker ANF.

Experimental Protocols

The following are general protocols for the culture and differentiation of C2C12 myoblasts into skeletal myotubes. These protocols can be adapted for testing the effects of compounds like **Vut-MK142**.

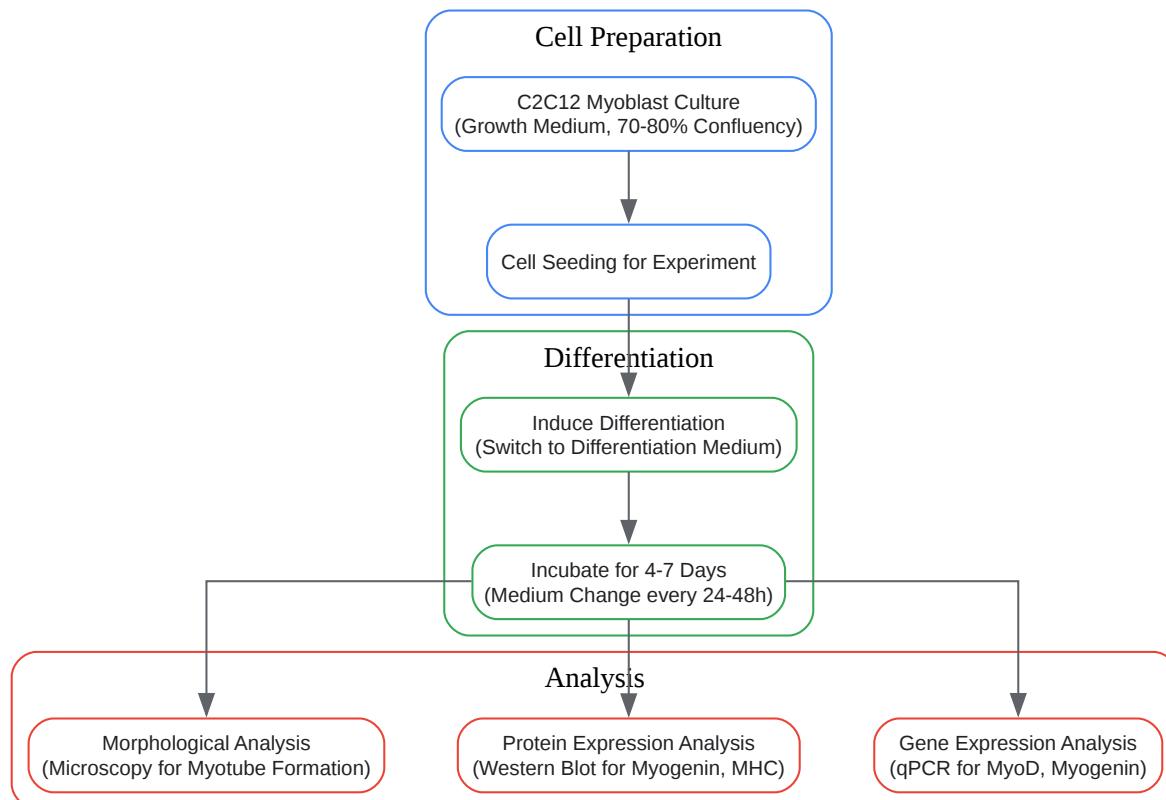
C2C12 Cell Culture and Maintenance

A standard protocol for maintaining C2C12 cells in a proliferative state.

- Cell Line: C2C12 (mouse myoblasts)
- Growth Medium: High glucose Dulbecco's Modified Eagle's Medium (HG-DMEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Passaging: Subculture the cells when they reach 70-80% confluency to avoid spontaneous differentiation. Do not allow the cells to become fully confluent.

C2C12 Myoblast Differentiation into Myotubes

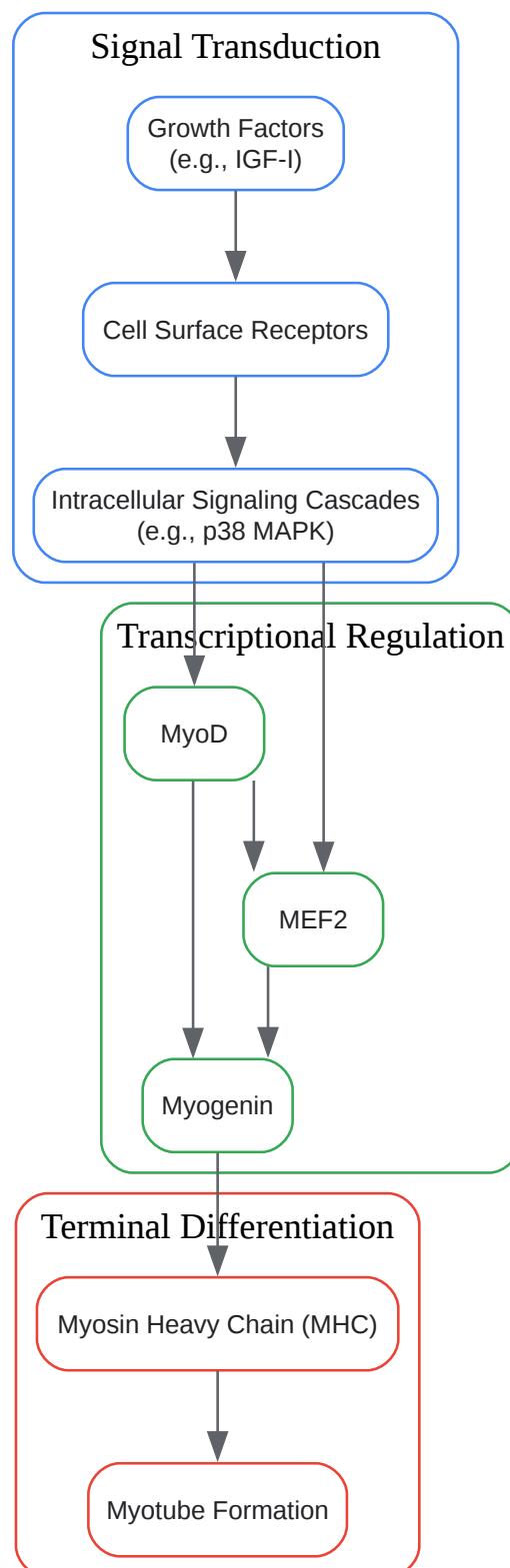
A general protocol to induce the differentiation of C2C12 myoblasts into multinucleated myotubes.


- Seeding: Plate C2C12 cells in a suitable culture vessel and grow them to approximately 80% confluency in growth medium.
- Induction of Differentiation: When cells reach the desired confluency, aspirate the growth medium, wash the cells twice with Phosphate-Buffered Saline (PBS), and replace the

medium with differentiation medium.

- Differentiation Medium: High glucose DMEM supplemented with 2-6% horse serum and 1% Penicillin/Streptomycin. The optimal concentration of horse serum may need to be determined empirically.
- Medium Change: Change the differentiation medium every 24-48 hours.
- Observation: Observe the cells daily for morphological changes. Successful differentiation is marked by the appearance of elongated, thick, and often multinucleated tubular structures (myotubes). This process typically takes 4-7 days.

Visualization of Key Processes


Experimental Workflow for C2C12 Differentiation

[Click to download full resolution via product page](#)

Caption: Workflow for C2C12 myoblast differentiation and analysis.

General Myogenic Differentiation Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Academy [procellsystem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Vut-MK142 in C2C12 Cell Differentiation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611789#vut-mk142-application-in-c2c12-myoblast-differentiation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com